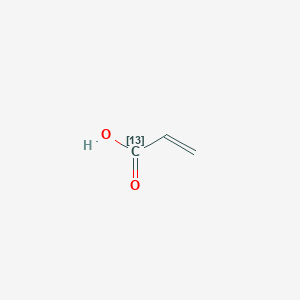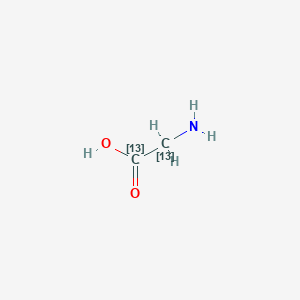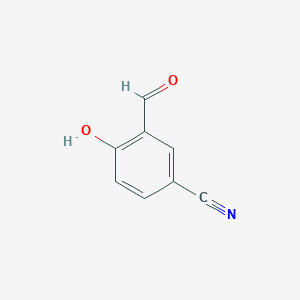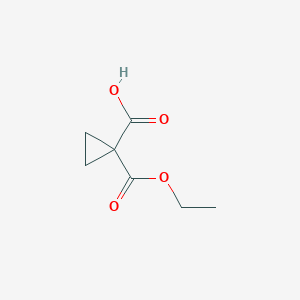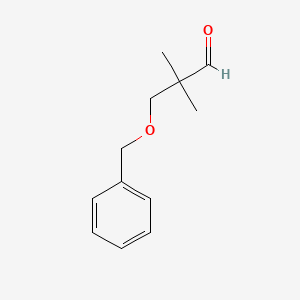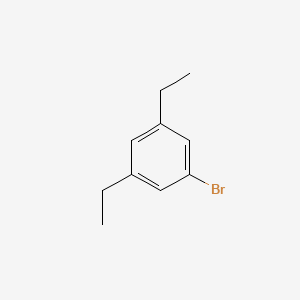
1-溴-3,5-二乙基苯
描述
1-Bromo-3,5-diethylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-3,5-diethylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3,5-diethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-diethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子骨架应用
分子受体的制备
一项研究报告了从 1,3,5-三(卤代甲基)-2,4,6-三乙基苯衍生物(其中卤代包括溴)合成 1,3,5-三(氨甲基)-2,4,6-三乙基苯,突出了其作为一种通用分子骨架在创建各种分子受体中的效用。此过程说明了此类溴化化合物在开发具有化学传感和分子识别潜在应用的受体中的重要性 K. Wallace, R. Hanes, E. Anslyn, J. Morey, K. Kilway, J. Siegel, 2005。
有机合成和材料科学
酞菁衍生物的合成
另一个应用涉及制备具有八个苄基硫代取代基的酞菁。该过程从衍生物开始,例如 5,6-二溴-4,7-二乙基苯并[1,2,3]三硫代酚,这些衍生物首先由四溴-1,4-二乙基苯制备。这些化合物对于构建具有硫或硒官能团的酞菁衍生物至关重要,证明了溴代苯衍生物在合成具有电子和光子学潜在应用的材料中的作用 Takeshi Kimura, Akinori Yomogita, T. Matsutani, Takahiro Suzuki, I. Tanaka, Y. Kawai, Y. Takaguchi, T. Wakahara, T. Akasaka, 2004。
安全和危害
1-Bromo-3,5-diethylbenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
作用机制
Target of Action
The primary target of 1-Bromo-3,5-diethylbenzene is aromatic compounds . It acts as an electrophile in Friedel-Crafts alkylation reactions .
Mode of Action
1-Bromo-3,5-diethylbenzene interacts with its targets through substitution reactions . In the presence of a Lewis acid catalyst, it undergoes substitution reactions with aromatic compounds . The mechanism of action involves the formation of a carbocation intermediate, which then reacts with the aromatic compound to form a new carbon-carbon bond .
Biochemical Pathways
The affected pathway is the Friedel-Crafts alkylation reaction . This process allows for the introduction of the 1-bromo-3,5-diethylbenzene moiety into the target molecule, enabling the synthesis of complex organic compounds for further study and analysis .
Result of Action
The result of the action of 1-Bromo-3,5-diethylbenzene is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds for further study and analysis . Its role in these reactions contributes to the development of new materials and other organic compounds of interest in development applications .
Action Environment
The action of 1-Bromo-3,5-diethylbenzene is influenced by environmental factors such as the presence of a Lewis acid catalyst The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment
生化分析
Biochemical Properties
1-Bromo-3,5-diethylbenzene acts as an electrophile in biochemical reactions, particularly in Friedel-Crafts alkylation reactions. It interacts with aromatic compounds in the presence of a Lewis acid catalyst, forming a carbocation intermediate. This intermediate then reacts with the aromatic compound to form a new carbon-carbon bond . The compound’s electrophilic nature allows it to participate in various substitution reactions, making it a valuable reagent in organic synthesis.
Cellular Effects
The effects of 1-Bromo-3,5-diethylbenzene on cellular processes are not extensively documented. Its role as an electrophile suggests that it may influence cell signaling pathways and gene expression by modifying aromatic compounds within cells. This modification can potentially alter cellular metabolism and function
Molecular Mechanism
The molecular mechanism of 1-Bromo-3,5-diethylbenzene involves the formation of a carbocation intermediate during electrophilic aromatic substitution reactions. This intermediate is highly reactive and can interact with various biomolecules, including enzymes and proteins. The compound’s ability to form stable carbocations makes it an effective reagent for modifying aromatic compounds . Additionally, 1-Bromo-3,5-diethylbenzene may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Bromo-3,5-diethylbenzene are important factors to consider. The compound is generally stable at room temperature but may degrade over time when exposed to light or heat
Dosage Effects in Animal Models
The effects of 1-Bromo-3,5-diethylbenzene at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects
Metabolic Pathways
1-Bromo-3,5-diethylbenzene is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s electrophilic nature allows it to participate in various metabolic reactions, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-Bromo-3,5-diethylbenzene within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 1-Bromo-3,5-diethylbenzene is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
1-bromo-3,5-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZCXWCBZPSQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474762 | |
| Record name | 1-bromo-3,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90267-03-1 | |
| Record name | 1-bromo-3,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethyl-1-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



